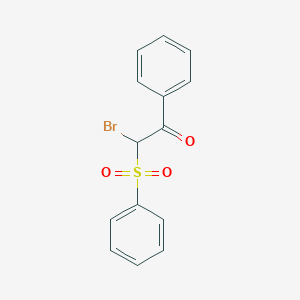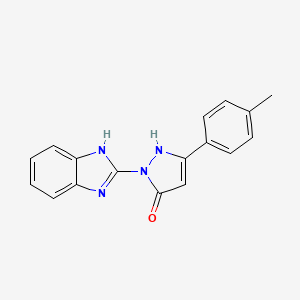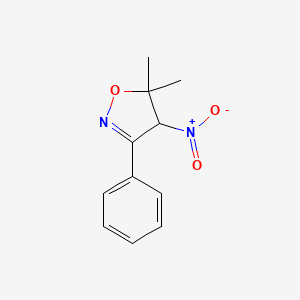![molecular formula C18H17N5O2 B14942636 10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B14942636.png)
10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step reactions. One common method involves the use of benzimidazol-2-amine and substituted chalcones as starting materials. The reaction is carried out in butan-1-ol under reflux conditions for several hours . Industrial production methods may employ catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride to enhance the reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with nitrobenzaldehyde to form nitrophenyl derivatives under specific conditions . Common reagents used in these reactions include ammonium acetate and zinc chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has shown promise in several scientific research applications. It has been studied for its potential as a COX-2 inhibitor, which could make it useful in anti-inflammatory treatments . Additionally, some derivatives of this compound have exhibited significant inhibitory effects against tuberculosis in its dormant stage . Its unique structure also makes it a valuable scaffold for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the formation of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. The compound’s structure allows it to fit precisely into the enzyme’s active site, enhancing its inhibitory effects.
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, 10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include 2-(4-chlorophenyl)-4-(1H-imidazol-4-yl)-1,4-dihydrobenzoimidazo[1,2-a]pyrimidine and other benzimidazole-based COX-2 inhibitors . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
10-amino-N-(2-methylphenyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-11-6-2-3-7-12(11)20-17(25)15-10-16(24)21-18-22(15)13-8-4-5-9-14(13)23(18)19/h2-9,15H,10,19H2,1H3,(H,20,25) |
InChI Key |
ISCDHOQEDKUKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N=C3N2C4=CC=CC=C4N3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-](/img/structure/B14942563.png)
![N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14942574.png)

![3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14942586.png)
![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)



![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate](/img/structure/B14942631.png)
